

# Application Notes and Protocols for Usp28-IN-4 in CRISPR Screening Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in various cellular processes, including DNA damage response and oncogenic signaling. Its role in stabilizing key proteins such as c-Myc makes it an attractive target for cancer therapy.[1] Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28 with an IC50 of 0.04  $\mu$ M.[2] This document provides detailed application notes and protocols for the utilization of Usp28-IN-4 in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening experiments to identify genetic vulnerabilities and synergistic drug targets in cancer cells.

CRISPR-based functional genomic screens are powerful tools for systematically interrogating gene function. When combined with a selective inhibitor like **Usp28-IN-4**, these screens can uncover synthetic lethal interactions, where the combination of a genetic perturbation and drug treatment leads to cell death. This approach is invaluable for identifying novel drug targets and understanding mechanisms of drug resistance.

### **Mechanism of Action of USP28**

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1] Two of the most well-characterized substrates of USP28 are the oncoprotein c-Myc and proteins involved in the DNA damage response (DDR) pathway.



c-Myc Regulation: USP28 stabilizes c-Myc by counteracting the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase.[3] By removing ubiquitin tags from c-Myc, USP28 prevents its proteasomal degradation, leading to elevated c-Myc levels and promoting cell proliferation in cancer.[3]

DNA Damage Response: USP28 also plays a role in the DNA damage response by stabilizing key checkpoint proteins such as 53BP1 and Chk2.[4] This stabilization is crucial for the proper activation of cell cycle checkpoints and apoptosis following DNA damage.

## **Usp28-IN-4:** A Potent and Selective Inhibitor

**Usp28-IN-4** is a small molecule inhibitor that has demonstrated high potency and selectivity for USP28. Its inhibitory activity and effects on cancer cells are summarized below.

| Parameter       | Value                                                           | Cell Lines                     | Reference |
|-----------------|-----------------------------------------------------------------|--------------------------------|-----------|
| IC50            | 0.04 μΜ                                                         | In vitro biochemical assay     | [2]       |
| Selectivity     | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | In vitro biochemical<br>assays | [2]       |
| Effect on c-Myc | Dose-dependent<br>downregulation of c-<br>Myc levels            | HCT116, Ls174T                 | [2]       |
| Cytotoxicity    | Induces cytotoxicity in cancer cells                            | HCT116, Ls174T                 | [2]       |

## **Signaling Pathway Diagrams**

To visualize the cellular pathways influenced by **Usp28-IN-4**, the following diagrams were generated using Graphviz (DOT language).





Click to download full resolution via product page

Caption: USP28-mediated stabilization of c-Myc.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer | eLife [elifesciences.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Usp28-IN-4 in CRISPR Screening Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399517#usp28-in-4-application-in-crispr-screening-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com